N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine
Overview
Description
N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a phenyl group and a methyl group, along with a methanamine group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine typically begins with commercially available starting materials such as 2-phenylfuran and methylamine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in inert atmospheres to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of amines with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-phenylfuran-3-yl)methanamine: Lacks the methyl group at the 5-position of the furan ring.
N-methyl-1-(5-methyl-2-thienyl)methanamine: Contains a thiophene ring instead of a furan ring.
N-methyl-1-(5-methyl-2-phenylpyrrole-3-yl)methanamine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine is unique due to the presence of both a phenyl-substituted furan ring and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-8-12(9-14-2)13(15-10)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUGXOLGTYISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594590 | |
Record name | N-Methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-18-8 | |
Record name | N-Methyl-1-(5-methyl-2-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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